Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate
Description
Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a β-keto ester derivative characterized by a 2,6-dimethoxyphenyl substituent and a methyl ester group. Characterization techniques such as NMR, IR, and HRMS are standard for confirming structural integrity, as seen in related substrates . The compound’s reactivity and applications may align with its ethyl analogs, which are intermediates in pharmaceuticals and organic synthesis.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-9-5-4-6-10(16-2)12(9)8(13)7-11(14)17-3/h4-6H,7H2,1-3H3 |
InChI Key |
HHTRROQGTHVICT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2,6-dimethoxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
-
Acidic Hydrolysis
In the presence of concentrated sulfuric acid (H₂SO₄) and water under reflux, the ester is cleaved to form 3-(2,6-dimethoxyphenyl)-3-oxopropanoic acid.Typical reaction conditions: 6–8 hours at 80–100°C.
-
Basic Hydrolysis (Saponification)
With aqueous NaOH or KOH, the ester is converted to the sodium/potassium salt of the acid, which can be acidified to isolate the free acid.
Nucleophilic Substitution at the Ketone
The β-keto ester structure enables nucleophilic attack at the carbonyl carbon.
Enolate Formation
In the presence of a strong base (e.g., LDA, NaH), the α-hydrogen is deprotonated to form an enolate, which participates in:
-
Aldol Condensations : Reacts with aldehydes/ketones to form β-hydroxy esters.
-
Michael Additions : Conjugate additions to α,β-unsaturated carbonyl compounds .
Reduction Reactions
The ketone group is susceptible to reduction:
| Reducing Agent | Product | Conditions | Yield |
|---|---|---|---|
| NaBH₄ | Secondary alcohol | Methanol, 0–25°C | ~85% |
| LiAlH₄ | Primary alcohol (after ester reduction) | Dry THF, reflux | ~70% |
Aromatic Electrophilic Substitution
The 2,6-dimethoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy groups.
Cross-Coupling Reactions
The aryl moiety participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Reaction :
Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives .
Decarboxylation
Under thermal or basic conditions, the β-keto ester undergoes decarboxylation to form acetophenone derivatives:
This reaction is utilized in the synthesis of simplified aromatic ketones.
Industrial-Scale Modifications
In continuous flow reactors, the compound is functionalized efficiently:
-
Esterification : Transesterification with higher alcohols (e.g., ethanol, isopropanol) using acid catalysts.
-
Crystallization : Recrystallization from ethanol/water mixtures achieves >98% purity.
Key Challenges and Research Gaps
-
Steric Hindrance : The 2,6-dimethoxy substitution pattern limits electrophilic aromatic substitution reactivity .
-
Enolate Stability : The enolate intermediate is less stabilized compared to monosubstituted analogs, affecting regioselectivity .
-
Scalability : Industrial processes require optimization to minimize byproducts during reductions.
Scientific Research Applications
Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate (inferred properties) with two ethyl-based analogs: ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate () and ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate (). Key differences arise from substituent effects (methoxy vs. methyl groups on the phenyl ring) and ester alkyl chain length (methyl vs. ethyl).
Table 1: Physicochemical Properties of Selected β-Keto Esters
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| This compound* | C₁₂H₁₄O₅ | 238.24† | ~1.12‡ | ~330‡ | ~10.5‡ |
| Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | C₁₃H₁₆O₅ | 252.26 | 1.136 | 348.0 | 10.0 |
| Ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate | C₁₃H₁₆O₃ | 220.26 | N/A | N/A | N/A |
*Inferred properties based on ethyl analog () and structural adjustments.
†Estimated by subtracting the mass difference between methyl (-14 g/mol) and ethyl (-28 g/mol) ester groups.
‡Predicted via analog trends (e.g., shorter alkyl chains reduce boiling points marginally).
Key Findings:
Substituent Effects on the Phenyl Ring Methoxy Groups (): The 2,6-dimethoxy substituents are electron-withdrawing, enhancing the acidity of the β-keto group (pKa ~10.0) compared to alkyl-substituted analogs. This acidity facilitates enolate formation, critical in condensation reactions . Methyl Groups (): The 2,6-dimethyl substituents are electron-donating, likely reducing β-keto acidity.
Ester Alkyl Chain Impact
- Methyl esters (inferred) exhibit lower molar mass and marginally reduced boiling points compared to ethyl analogs due to shorter alkyl chains. For example, the ethyl dimethoxy analog has a boiling point of 348°C , whereas the methyl version is predicted to boil near 330°C.
Synthetic and Application Relevance Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is utilized in heterocyclic synthesis (e.g., furans, pyridines) due to its stabilized enolate . The methyl analog may offer similar reactivity with improved solubility in polar solvents.
Biological Activity
Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including esterification and condensation reactions. For example, the compound can be derived from methyl esters and phenolic derivatives using standard organic synthesis techniques.
Biological Activity
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit varying degrees of anticancer activity. A study highlighted the importance of specific functional groups in enhancing bioactivity. For instance, compounds with additional hydroxyl groups showed improved efficacy against cancer cell lines compared to those with methoxy groups .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Parent | 68 | PC3 |
| Compound A | 14 | DU145 |
| Compound B | >100 | Various |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, its derivatives have been reported to outperform standard antibiotics like ampicillin in certain assays .
Table 2: Antimicrobial Activity of this compound Derivatives
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Listeria monocytogenes | 0.008 |
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Compounds derived from it have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. The presence of methoxy groups at specific positions on the aromatic ring enhances its potency. Moreover, modifications to the carbon chain length or the introduction of additional functional groups can lead to improved biological profiles.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer potential of this compound in different cancer cell lines. The results indicated that while the parent compound had moderate activity against prostate cancer cells (IC50 ~68 µM), certain derivatives exhibited enhanced activity with IC50 values dropping below 20 µM .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity against resistant strains of bacteria. Derivatives of this compound showed promising results with MIC values significantly lower than those for traditional antibiotics .
Q & A
Q. What synthetic methodologies are commonly employed for Methyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, and how can reaction conditions be optimized?
The compound is synthesized via β-ketoester formation using alkylidene β-ketoester precursors and Lewis acid catalysts (e.g., FeCl₃, AlCl₃). Reaction optimization involves:
- Catalyst selection : FeCl₃ yields up to 73% for spirocyclic products, while AlCl₃ yields drop to 47% due to reduced electrophilicity .
- Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions during cyclization .
- Substrate purity : High-purity aryl aldehydes (e.g., 2,4-dimethoxybenzaldehyde) improve regioselectivity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
Critical techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.3 ppm) and ester carbonyl signals (δ ~167–170 ppm) confirm substitution patterns and keto-enol tautomerism .
- IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (β-keto carbonyl) validate functional groups .
- HRMS : Exact mass analysis (e.g., m/z 294 [M+H]⁺) confirms molecular composition .
Advanced Research Questions
Q. How do electronic effects of the 2,6-dimethoxyphenyl group influence reactivity in noncanonical cyclization reactions?
The electron-donating methoxy groups enhance electron density on the aromatic ring, promoting cation-π interactions with Lewis acids (e.g., FeCl₃). This directs cyclization toward spiro-fused products rather than bridged systems. Comparative studies show that para-substituted analogs exhibit lower yields (47–64%) due to reduced electronic stabilization .
Q. What experimental strategies resolve discrepancies between observed and literature spectral data for derivatives of this compound?
Discrepancies often arise from solvent-dependent tautomerism or impurities. Solutions include:
- Deuterated solvents : DMSO-d₆ stabilizes enolic forms, clarifying NMR splitting patterns .
- HPLC purification : Retention time analysis (e.g., 0.66–1.64 minutes under SQD-FA05 conditions) isolates pure fractions .
- Variable-temperature NMR : Monitors keto-enol equilibrium shifts (δ ~3.4 ppm for keto vs. δ ~5.5 ppm for enol) .
Q. How can the steric hindrance of the 2,6-dimethoxy substituent impact nucleophilic reactions at the β-ketoester moiety?
The ortho-methoxy groups create steric bulk, reducing nucleophilic accessibility to the carbonyl carbon. Kinetic studies show slower esterification rates compared to para-substituted analogs. Bulky nucleophiles (e.g., tert-butoxide) require elevated temperatures (80–100°C) for effective transesterification .
Q. What mechanistic insights explain the role of Lewis acid catalysts in spirocyclization reactions involving this compound?
FeCl₃ and AlCl₃ act as electrophilic activators, polarizing the β-ketoester carbonyl and facilitating cation-π interactions with the aryl ring. FeCl₃’s moderate Lewis acidity balances activation and selectivity, yielding spiro products (73%), while stronger acids like AlCl₃ promote overactivation and side reactions .
Methodological Notes
- Spectral contradictions : Always cross-validate NMR data with HRMS and elemental analysis to rule out impurities .
- Catalyst screening : Test FeCl₃, FeBr₃, and AlCl₃ in parallel to identify optimal conditions for target products .
- Tautomerism studies : Use polar aprotic solvents (e.g., DMSO) to stabilize enolic forms for clearer spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
